2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole is a complex heterocyclic compound that features a unique fusion of triazole, pyridazine, piperidine, and benzoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
The synthesis of 2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole and pyridazine rings, followed by their fusion with the piperidine and benzoxazole moieties. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate ring closure and fusion reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, especially in the presence of strong nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism by which 2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. The exact mechanism can vary depending on the specific biological context and the target involved .
Comparison with Similar Compounds
Similar compounds to 2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole include other triazole and pyridazine derivatives, such as:
- [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
- [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of ring systems and the potential for diverse chemical interactions .
Properties
IUPAC Name |
2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-2-6-14-13(5-1)19-17(24-14)12-4-3-9-22(10-12)16-8-7-15-20-18-11-23(15)21-16/h1-2,5-8,11-12H,3-4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIUHVKIXNJJDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.